1-Benzylpiperazin-2-one is a chemical compound that has garnered significant interest in the field of medicinal chemistry due to its potential therapeutic applications. The compound and its derivatives have been extensively studied for their pharmacological properties, particularly their interactions with various neurotransmitter receptors. These interactions have implications for the treatment of a range of conditions, including psychiatric disorders, pain, inflammation, and vascular diseases.
Synthesis of 2-(4-benzylpiperazin-1-ylmethyl)-2,3-dihydro-5H-oxazolo[2,3–6]quinazolin-5-one and -2,3-dihydro-5H-thiazolo[2,3-b]quinazolin-5-one []: This study outlines a multi-step synthesis starting with anthranilonitrile. Reaction with allyl isocyanate followed by cyclization and bromination yields a key intermediate. This intermediate then reacts with 1-benzylpiperazine to give the desired oxazolo[2,3-b]quinazolin-5-one derivative. A similar approach is used to synthesize the thiazolo[2,3-b]quinazolin-5-one derivative.
Synthesis and Crystal Structure Study of 4-Anilino-3-((4-benzylpiperazin-1-yl)-methyl)-2H-chromen-2-one []: Though the specific synthetic route is not detailed in the abstract, the study confirms the successful synthesis and elucidates the crystal structure of this chromen-2-one derivative containing the 1-Benzylpiperazin-2-one moiety.
The molecular structure of a 1-Benzylpiperazin-2-one derivative has been determined by X-ray crystallography []. The study revealed that the piperazine ring within the molecule adopts a chair conformation. Additionally, both intermolecular and intramolecular hydrogen bonding interactions were observed, specifically C-H…O and N-H…N types, contributing to the overall three-dimensional structure and packing of the molecules in the crystal lattice.
One study focuses on the reactivity of a 1-Benzylpiperazin-2-one derivative specifically with alkynes and alkenes [, ]. While the abstracts lack details about the specific reactions and conditions, this highlights the potential of such compounds to participate in cycloaddition reactions, which are powerful tools for forming cyclic structures in organic synthesis.
The high affinity of 1-Benzylpiperazin-2-one derivatives for 5-HT1A and D2 receptors makes them promising candidates for the development of atypical antipsychotics, which are used to treat schizophrenia and bipolar disorder1. Additionally, their ability to act as serotonin and norepinephrine reuptake inhibitors suggests their potential as antidepressants and anxiolytics8.
The analgesic properties of these compounds, particularly their interactions with the P2X7 receptor and σ1 receptor, suggest their application in the treatment of neuropathic pain and chronic pain conditions2 4.
The anti-inflammatory effects of arylpiperazine-1,2-benzothiazine derivatives, which inhibit cyclooxygenase enzymes, indicate their potential use as non-steroidal anti-inflammatory drugs (NSAIDs)6.
Some benzylpiperazine derivatives have been studied for their cerebral vasodilating activity, which could be beneficial in treating vascular diseases such as stroke and migraine9.
The rewarding properties of 1-benzylpiperazine, as evidenced by its ability to induce place preference in rats, suggest that it may have abuse potential. Understanding its mechanism of action could help in developing strategies to mitigate its misuse10.
The mechanism of action of 1-Benzylpiperazin-2-one derivatives is complex and involves interactions with multiple neurotransmitter systems. Several studies have demonstrated that these compounds have high affinity for serotonin (5-HT) receptors, particularly the 5-HT1A subtype, and dopamine (D2) receptors. For instance, benzothiazolin-2-one and benzoxazin-3-one derivatives with the arylpiperazine moiety have shown potent antipsychotic properties with a decrease in extrapyramidal side effects, suggesting their potential as atypical antipsychotics1. Additionally, 1-benzyl-5-aryltetrazoles have been identified as novel antagonists for the P2X7 receptor, which plays a role in inflammation and pain, indicating their utility in neuropathic pain management2.
Moreover, benzylpiperazine derivatives have been found to act as σ1 receptor ligands, with one compound demonstrating significant antinociceptive and anti-allodynic effects without sedation or impairment of locomotor responses, highlighting their potential in treating chronic pain4. The affinity of these compounds for 5-HT1A receptors has also been linked to their anti-inflammatory properties, as seen in arylpiperazine-1,2-benzothiazine derivatives designed as anti-inflammatory agents6. Furthermore, the rewarding properties of 1-benzylpiperazine have been attributed to its interaction with dopamine D1-like and serotonin3 receptors, which may explain its addictive potential10.
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6